Technical Monograph: Methyl 4-bromo-3-cyanobenzoate
Technical Monograph: Methyl 4-bromo-3-cyanobenzoate
The following technical guide details the chemical profile, synthesis, and application of Methyl 4-bromo-3-cyanobenzoate , a high-value trifunctional scaffold used in advanced medicinal chemistry.
Optimizing Trifunctional Scaffolds for Divergent Library Synthesis
Executive Summary: The Strategic Scaffold
Methyl 4-bromo-3-cyanobenzoate represents a "privileged structure" in drug discovery due to its orthogonal reactivity . It possesses three distinct functional handles—an aryl bromide, a nitrile, and a methyl ester—each susceptible to modification under mutually exclusive conditions.
For researchers in lead optimization, this molecule offers a divergent pathway to access:
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Biaryl systems (via Suzuki-Miyaura coupling at C4).
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Benzamides/Benzylamines (via nitrile hydrolysis or reduction at C3).
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Benzoic acids/Heterocycles (via ester modulation at C1).
Its structural motif is increasingly prevalent in the synthesis of PARP inhibitors , ROCK inhibitors , and PROTAC linkers , where precise substituent geometry is critical for binding affinity.
Chemical Profile & Physical Properties[2][3][4]
| Property | Specification |
| IUPAC Name | Methyl 4-bromo-3-cyanobenzoate |
| CAS Number | 1232424-44-0 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 128–132 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |
| LogP | ~2.4 (Predicted) |
| H-Bond Donors/Acceptors | 0 / 3 |
| Rotatable Bonds | 2 |
Synthetic Methodology
While direct bromination of methyl 3-cyanobenzoate yields a mixture of isomers (favoring the C5 position due to meta-directing effects), the most chemically robust route exploits the directing synergy of the bromine and ester groups in a stepwise sequence starting from Methyl 4-bromobenzoate .
Core Synthesis Workflow: The "Nitration-Reduction-Cyanation" Sequence
This protocol ensures high regioselectivity for the 3-position.
Step 1: Regioselective Nitration
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Precursor: Methyl 4-bromobenzoate (CAS 619-42-1).[1]
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Reagents: HNO₃ (fuming), H₂SO₄.
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Mechanism: The ester (EWG) directs meta (C3/C5), and the bromine (EWG/Ortho-Para) directs ortho (C3/C5). The cooperative effect strongly favors substitution at C3.
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Product: Methyl 4-bromo-3-nitrobenzoate.
Step 2: Selective Reduction
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Reagents: Fe powder/NH₄Cl or SnCl₂/HCl.
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Conditions: Mild reduction is required to avoid debromination (which can occur with Pd/H₂).
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Product: Methyl 3-amino-4-bromobenzoate.[2]
Step 3: Sandmeyer Cyanation
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Reagents: NaNO₂ (aq), HCl, then CuCN/KCN.
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Protocol:
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Diazotization: Treat the amine with NaNO₂ at 0°C to form the diazonium salt.
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Substitution: Transfer the diazonium species into a buffered solution of CuCN.
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Why this works: This locks the cyano group at the C3 position, which is otherwise difficult to access via direct electrophilic aromatic substitution.
Visualization: Synthesis Pathway
Figure 1: Stepwise regioselective synthesis ensuring correct substituent geometry.
Reactivity & Functionalization
The power of CAS 1232424-44-0 lies in its ability to undergo chemoselective transformations .
A. C4-Bromine: Palladium-Catalyzed Cross-Coupling
The aryl bromide is the most reactive handle for C-C bond formation.
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃.
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Note: The nitrile and ester groups remain intact under standard Suzuki conditions (80°C, dioxane/water).
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B. C3-Nitrile: Hydration & Reduction
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Hydrolysis: Acidic hydrolysis (H₂SO₄) converts the nitrile to a primary amide (–CONH₂) or carboxylic acid (–COOH), depending on temperature.
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Reduction: Hydrogenation (Raney Ni) converts the nitrile to a benzylamine (–CH₂NH₂), a key pharmacophore in kinase inhibitors.
C. C1-Ester: Orthogonal Protection
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The methyl ester serves as a masked carboxylic acid. It can be selectively hydrolyzed with LiOH (saponification) after the Suzuki coupling, allowing for the late-stage introduction of solubility-enhancing groups.
Visualization: Divergent Reactivity Map
Figure 2: Orthogonal functionalization logic for library generation.
Experimental Protocol: Suzuki Coupling (Standardized)
Use this protocol to validate the scaffold's quality.
Objective: Synthesis of Methyl 3-cyano-4-(4-methoxyphenyl)benzoate.
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Charge: To a reaction vial, add Methyl 4-bromo-3-cyanobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
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Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with N₂ for 10 min.
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Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).
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Reaction: Seal and heat to 90°C for 4 hours.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography (Hexane/EtOAc gradient).
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Expected Yield: >85%.
Safety & Handling (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust formation. The nitrile group poses a risk of liberating HCN if subjected to strong acids under uncontrolled conditions; ensure proper venting.
References
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BLD Pharm. (2025). Product Analysis: Methyl 4-bromo-3-cyanobenzoate (CAS 1232424-44-0).[][4][5][6] Retrieved from
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Sigma-Aldrich. (2025).[2] Safety Data Sheet: Methyl 4-bromo-3-methylbenzoate Derivatives. Retrieved from
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Organic Chemistry Portal. (2024). The Sandmeyer Reaction: Mechanism and Synthetic Applications. Retrieved from
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Google Patents. (2016). WO2016010950A1: Spirocycloheptanes as inhibitors of ROCK. (Describes the use of the scaffold in kinase inhibitor synthesis). Retrieved from
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National Science Foundation (NSF). (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (Details related synthesis via amino-benzoate precursors). Retrieved from
Sources
- 1. Methyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 4. 1232424-44-0,Methyl 4-Bromo-3-cyanobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Methyl 4-Bromo-3-cyanobenzoate | 1232424-44-0 [sigmaaldrich.com]
- 6. Methyl 4-bromo-3-cyanobenzoate | 1232424-44-0 [chemicalbook.com]
